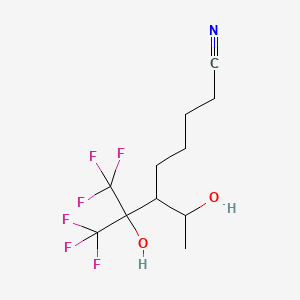
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile is a synthetic organic compound characterized by the presence of a hydroxy group, a hexafluoro-hydroxy-propyl group, and a nitrile group attached to an octane backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the hexafluoro-hydroxy-propyl group: This can be achieved by reacting 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate reagents under controlled conditions.
Attachment to the octane backbone: The hexafluoro-hydroxy-propyl group is then attached to an octane derivative through a series of reactions, including nucleophilic substitution and hydrolysis.
Introduction of the nitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane
- 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-bicyclo[2.2.1]hept-2-yl methacrylate
- 1,3-Bis(hexafluoro-hydroxyisopropyl)benzene
Uniqueness
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific biological activities.
Propriétés
Numéro CAS |
101858-32-6 |
|---|---|
Formule moléculaire |
C11H15F6NO2 |
Poids moléculaire |
307.23 g/mol |
Nom IUPAC |
8,8,8-trifluoro-7-hydroxy-6-(1-hydroxyethyl)-7-(trifluoromethyl)octanenitrile |
InChI |
InChI=1S/C11H15F6NO2/c1-7(19)8(5-3-2-4-6-18)9(20,10(12,13)14)11(15,16)17/h7-8,19-20H,2-5H2,1H3 |
Clé InChI |
FNRJWAUAFAMIGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCCCC#N)C(C(F)(F)F)(C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


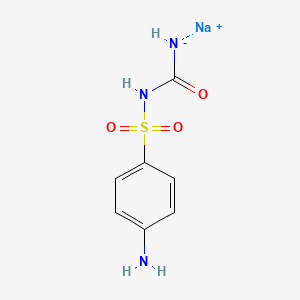
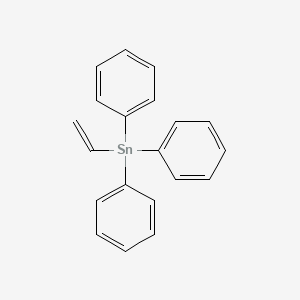
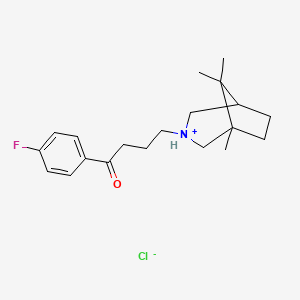


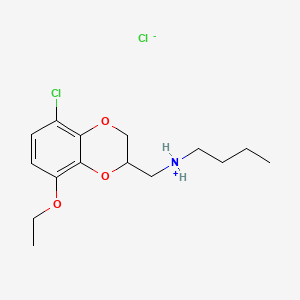
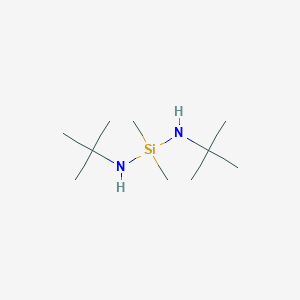
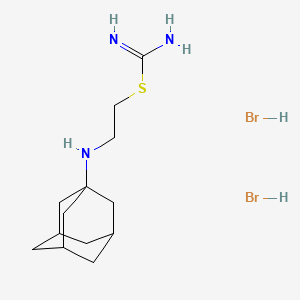
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)

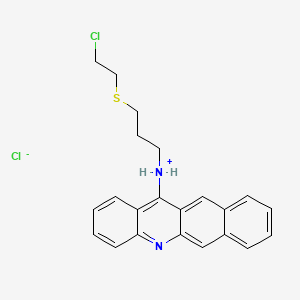
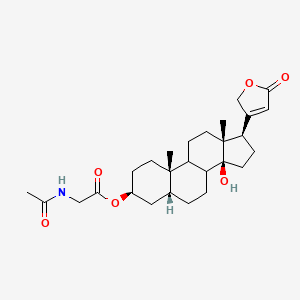
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

